
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds involves multicomponent condensation reactions, highlighting a general approach that could be applicable to our compound of interest. For example, Lichitsky et al. (2021) described the synthesis of a similar compound via the condensation of specific starting materials, demonstrating a method that could potentially be adapted for the synthesis of "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Lichitsky, Komogortsev, & Melekhina, 2021).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by complex chromene cores, often with specific substituents that influence their physical and chemical properties. Reis et al. (2013) detailed the crystal structure of a related compound, providing insight into the potential structural configuration and intermolecular interactions of "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Chemical Reactions and Properties
The chemical reactions of related compounds often involve the formation of chromene rings through cyclization processes, as well as reactions under specific conditions that lead to the synthesis of complex structures. Pimenova et al. (2003) explored reactions leading to chromene formation, which could be analogous to reactions involving "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Pimenova, Krasnych, Goun, & Miles, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds have been studied, providing a basis for understanding the physical characteristics of our compound of interest. Yuan et al. (2010) reported on the crystalline structure of a related compound, which can offer insights into the expected physical properties of "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Yuan, Lin, Yin, Bo, Shi, Zhang, Zhang, Wang, Wan, & Wu, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and stability under different conditions, are crucial for understanding the behavior of this compound. Research by Bam and Chalifoux (2018) on the synthesis of chromen-4-one derivatives through a domino reaction sequence highlights the reactive nature of chromene-based compounds and provides a foundation for predicting the chemical behavior of "2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate" (Bam & Chalifoux, 2018).
Applications De Recherche Scientifique
Compound-Specific Anticancer Properties
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate has been explored for its potential anticancer properties. Sugita et al. (2017) discussed the tumor specificity and keratinocyte toxicity of various compounds, including chromen derivatives. They noted that certain chromen derivatives demonstrated high tumor specificity with minimal toxicity to normal cells. They also highlighted the importance of chemical modifications to these compounds to enhance their anticancer properties (Sugita et al., 2017).
Synthetic Protocols and Chemical Properties
Synthesis and Importance in Pharmacology
Mazimba (2016) reviewed the synthesis protocols and pharmacological importance of 6$H$-benzo[$c$]chromen-6-ones, a class of compounds that includes 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate. The review discusses various synthesis methods and the significance of these compounds in the context of secondary metabolites and pharmacology (Mazimba, 2016).
Chemical Reactivity and Biological Applications
A study by Yoda (2020) emphasized the chemical and biological significance of 3-hydroxycoumarin, a related compound. The review detailed synthesis methods, reactivity, and biological applications, showcasing the importance of coumarin derivatives in genetics, pharmacology, and microbiology (Yoda, 2020).
Biological Activities and Applications
Potential as an Anti-cancer and Anti-inflammatory Agent
Epifano et al. (2015) provided an overview of 4′-geranyloxyferulic acid, a related oxyprenylated ferulic acid derivative, discussing its potential as an anti-cancer and anti-inflammatory agent. This review highlighted its protective effects against cancer growth and development, suggesting a connection between the chemical structure and biological activity of similar compounds (Epifano et al., 2015).
Overview of Biological Activities of Schiff Base and Related Derivatives
Omidi and Kakanejadifard (2020) reviewed the biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, highlighting the enhancement of medicinal properties through structural modifications. This review may provide insights into the therapeutic potential of similar chromen-based structures (Omidi & Kakanejadifard, 2020).
Mécanisme D'action
Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used as a drug, the mechanism would depend on the biological target. If it’s being used as a reactant in a chemical reaction, the mechanism would depend on the other reactants and the conditions .
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c1-28-19-14-12-18(13-15-19)24-25(23(27)20-9-5-6-10-21(20)29-24)30-22(26)16-11-17-7-3-2-4-8-17/h2-16H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNOFZMAHKRSLP-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)

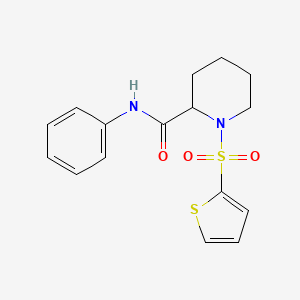
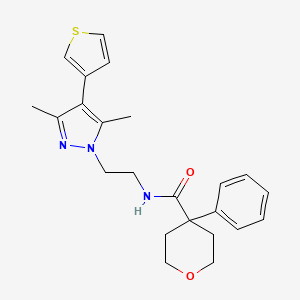

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)
![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)
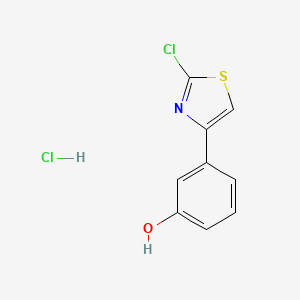
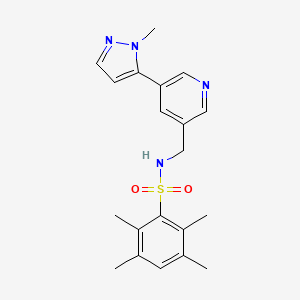
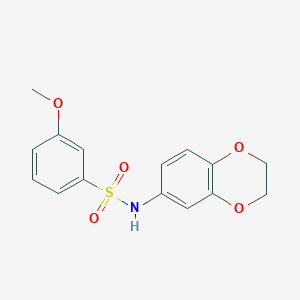
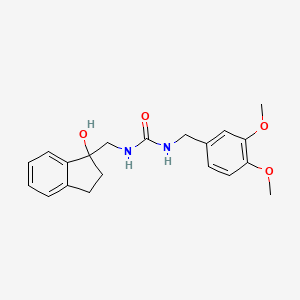
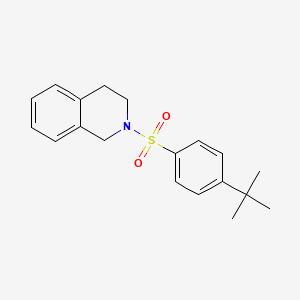
![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)
![4,7-Dimethyl-2-(3-methylbutyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2491866.png)